
1-Amino-3,3-difluoropirrolidina
Descripción general
Descripción
3,3-Difluoropyrrolidin-1-amine is a chemical compound that is part of the pyrrolidine family . It is often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 3,3-Difluoropyrrolidin-1-amine and its derivatives can be achieved through copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method has been reported to yield high yields (up to 96%) and excellent stereoselectivities .Molecular Structure Analysis
The molecular structure of 3,3-Difluoropyrrolidin-1-amine is characterized by a five-membered ring with two fluorine atoms attached to the third carbon atom . The presence of fluorine atoms often changes the activities of small molecules due to the special physicochemical properties of fluorine atoms .Chemical Reactions Analysis
The major route of metabolism of 3,3-Difluoropyrrolidin-1-amine is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Aplicaciones Científicas De Investigación
Química Medicinal: Diseño y Desarrollo de Fármacos
1-Amino-3,3-difluoropirrolidina sirve como un andamio versátil en el descubrimiento de fármacos. Su anillo de pirrolidina saturado es ampliamente utilizado por los químicos medicinales para obtener compuestos para tratar enfermedades humanas . La presencia de átomos de flúor introduce propiedades fisicoquímicas únicas, como el aumento de la lipofilicidad y la estabilidad metabólica, lo que lo convierte en un bloque de construcción valioso en el diseño de nuevos candidatos a fármacos.
Estereoquímica: Síntesis Enantioselectiva
La estereogenicidad de los carbonos en el anillo de pirrolidina permite la síntesis de compuestos enantioméricamente puros. Esto es crucial en la industria farmacéutica, donde la orientación espacial de los sustituyentes puede conducir a diferentes perfiles biológicos de los candidatos a fármacos debido a sus diferentes modos de unión a las proteínas enantioselectivas .
Química Agrícola: Desarrollo de Herbicidas
Los compuestos fluorados, incluidos los derivados de this compound, se exploran por su potencial para crear herbicidas más efectivos y ecológicos. La introducción de átomos de flúor en las estructuras principales es una modificación común para mejorar las propiedades físicas y biológicas .
-compuestos marcados, que se utilizan como agentes de imagen en tomografía por emisión de positrones (PET). .Síntesis Orgánica: Bloques de Construcción para Heterociclos
Debido a su reactividad y capacidad para introducir átomos de flúor en otras moléculas, this compound se utiliza como un bloque de construcción en la síntesis de compuestos heterocíclicos complejos. Estos heterociclos son frecuentes en muchas moléculas bioactivas y productos farmacéuticos .
Ciencia de los Materiales: Fluoropolímeros
La incorporación de aminas fluoradas como this compound en polímeros puede dar como resultado materiales con propiedades mejoradas, como una mayor resistencia química y térmica. Estos fluoropolímeros tienen aplicaciones en diversas industrias de alta tecnología .
Química Analítica: Agentes de Resolución Quiral
En la química analítica, la resolución quiral es esencial para separar enantiómeros. Los compuestos derivados de this compound se pueden utilizar como agentes de resolución quiral debido a su capacidad para formar diastereómeros con diferentes propiedades físicas, lo que facilita la separación .
Bioquímica: Estudio de los Mecanismos Enzimáticos
La estructura única de this compound permite a los investigadores estudiar los mecanismos enzimáticos, particularmente aquellos que involucran sustratos fluorados. Comprender estas interacciones es vital para el desarrollo de inhibidores enzimáticos y otros agentes terapéuticos .
Mecanismo De Acción
Target of Action
The primary target of 3,3-Difluoropyrrolidin-1-amine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a key target in the treatment of diseases like diabetes.
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 leads to increased levels of incretin hormones. These hormones are involved in the regulation of glucose metabolism, and their increased levels can help improve the control of blood glucose .
Pharmacokinetics
Studies suggest that the compound is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .
Result of Action
The inhibition of Dipeptidyl peptidase 4 by 3,3-Difluoropyrrolidin-1-amine results in the regulation of glucose metabolism. This can lead to improved control of blood glucose levels, which is beneficial in the treatment of diseases like diabetes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3,3-Difluoropyrrolidin-1-amine plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-IV, 3,3-Difluoropyrrolidin-1-amine helps to prolong the activity of these hormones, thereby enhancing insulin secretion and glucose regulation . The compound interacts with the active site of DPP-IV through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.
Cellular Effects
3,3-Difluoropyrrolidin-1-amine has been shown to influence various cellular processes. In pancreatic beta cells, it enhances insulin secretion by preventing the degradation of GLP-1 and GIP, which are crucial for stimulating insulin release in response to glucose . Additionally, 3,3-Difluoropyrrolidin-1-amine affects cell signaling pathways by modulating the activity of DPP-IV, leading to improved glucose uptake and metabolism in peripheral tissues. This compound also impacts gene expression related to insulin synthesis and secretion, further contributing to its beneficial effects on glucose homeostasis.
Molecular Mechanism
The molecular mechanism of 3,3-Difluoropyrrolidin-1-amine involves its binding to the active site of DPP-IV, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues This binding inhibits the enzymatic activity of DPP-IV, preventing the degradation of incretin hormones The prolonged activity of GLP-1 and GIP enhances insulin secretion and improves glucose regulation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Difluoropyrrolidin-1-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 3,3-Difluoropyrrolidin-1-amine maintains its inhibitory effects on DPP-IV, leading to sustained improvements in glucose regulation. The compound’s stability and efficacy may vary depending on specific experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 3,3-Difluoropyrrolidin-1-amine vary with different dosages. At lower doses, the compound effectively inhibits DPP-IV and enhances insulin secretion without causing significant adverse effects . At higher doses, 3,3-Difluoropyrrolidin-1-amine may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3,3-Difluoropyrrolidin-1-amine is involved in several metabolic pathways, primarily through its interaction with DPP-IV. The major route of metabolism for this compound is hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by cytochrome P450 enzymes CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis and N-dealkylation, leading to the formation of various metabolites. These metabolic processes contribute to the elimination of 3,3-Difluoropyrrolidin-1-amine from the body.
Transport and Distribution
Within cells and tissues, 3,3-Difluoropyrrolidin-1-amine is rapidly absorbed and distributed. The compound is primarily transported through the bloodstream, where it binds to plasma proteins and is delivered to target tissues . In peripheral tissues, 3,3-Difluoropyrrolidin-1-amine accumulates in areas with high DPP-IV activity, such as the pancreas and intestines. The distribution of the compound is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 3,3-Difluoropyrrolidin-1-amine is primarily within the cytoplasm, where it interacts with DPP-IV and other molecular targets . The compound may also localize to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and secretion. Post-translational modifications, such as phosphorylation and glycosylation, may play a role in directing the subcellular localization and activity of 3,3-Difluoropyrrolidin-1-amine.
Propiedades
IUPAC Name |
3,3-difluoropyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2N2/c5-4(6)1-2-8(7)3-4/h1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACOMIPASUETBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)
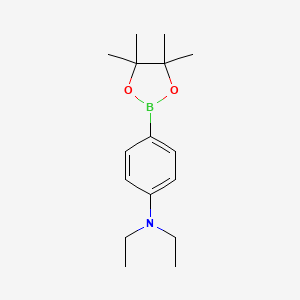
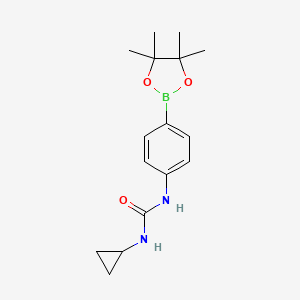
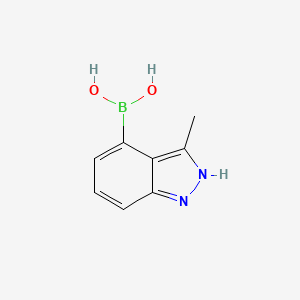
![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)

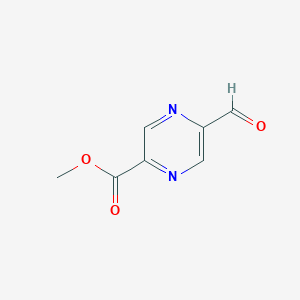
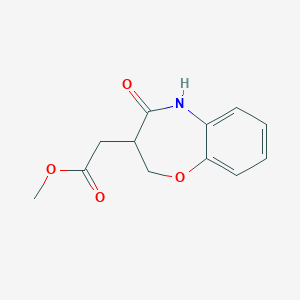

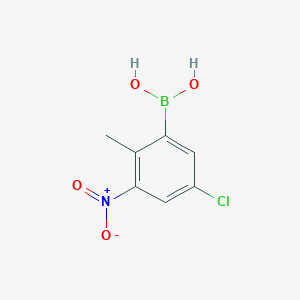
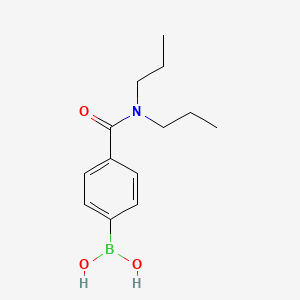
![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)

![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)
